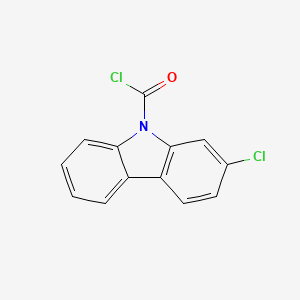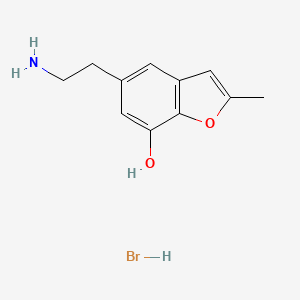
5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol hydrobromide is a chemical compound with a complex structure that includes a benzofuran ring, an aminoethyl group, and a methyl group
Métodos De Preparación
The synthesis of 5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol hydrobromide typically involves multiple steps. One common method starts with the preparation of the benzofuran core, followed by the introduction of the aminoethyl and methyl groups. The final step involves the formation of the hydrobromide salt. Reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce the compound efficiently.
Análisis De Reacciones Químicas
5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.
Addition: This reaction can add new groups to the benzofuran ring or the aminoethyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the molecule.
Aplicaciones Científicas De Investigación
5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of cellular processes and signaling pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol hydrobromide can be compared to other similar compounds, such as:
2-Bromoethylamine hydrobromide: This compound has a similar aminoethyl group but lacks the benzofuran ring.
6-Hydroxydopamine hydrobromide: This compound has a similar structure but includes a catechol group instead of a benzofuran ring.
2-Chloroethylamine hydrochloride: This compound has a similar aminoethyl group but uses chlorine instead of bromine.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propiedades
IUPAC Name |
5-(2-aminoethyl)-2-methyl-1-benzofuran-7-ol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.BrH/c1-7-4-9-5-8(2-3-12)6-10(13)11(9)14-7;/h4-6,13H,2-3,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPVSEYCMRRNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC(=C2)CCN)O.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl4-(aminomethyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylatehydrochloride](/img/structure/B6607839.png)
![tert-butylN-{2-[(ethoxysulfonyl)amino]ethyl}carbamate](/img/structure/B6607848.png)
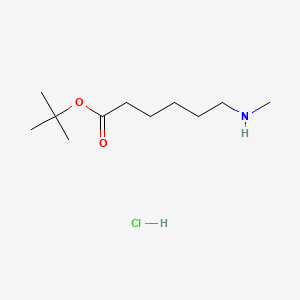
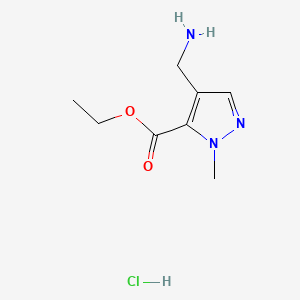
![N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride](/img/structure/B6607865.png)
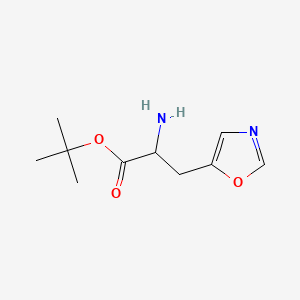
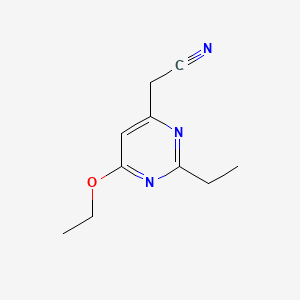
![ethyl 2-(4-amino-1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)acetate](/img/structure/B6607887.png)
![2-{1-[(2R)-aziridine-2-carbonyl]piperidin-4-yl}-5-chloro-1,3-benzothiazole](/img/structure/B6607896.png)
![1-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607906.png)

![1-[(trifluoromethyl)sulfanyl]propan-2-amine hydrochloride](/img/structure/B6607917.png)
![1-[3-(oxetan-3-yl)bicyclo[1.1.1]pentan-1-yl]ethan-1-one](/img/structure/B6607938.png)
